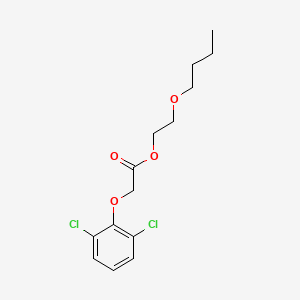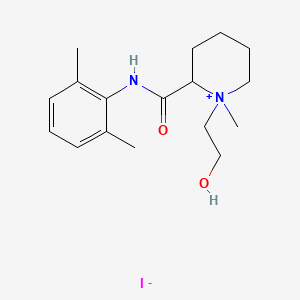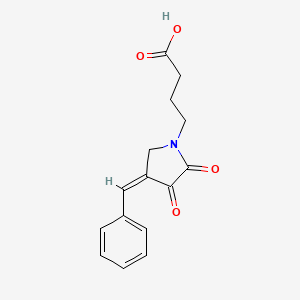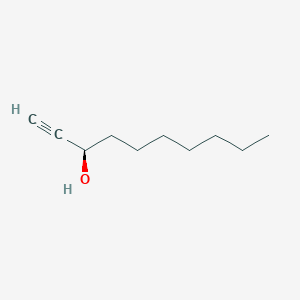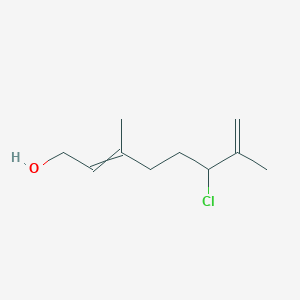
6-Chloro-3,7-dimethylocta-2,7-dien-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-3,7-dimethylocta-2,7-dien-1-ol is a chlorinated derivative of a monoterpenoid alcohol This compound is characterized by its unique structure, which includes a chlorine atom attached to the carbon chain, making it distinct from other similar compounds
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3,7-dimethylocta-2,7-dien-1-ol typically involves the chlorination of 3,7-dimethylocta-2,7-dien-1-ol. This process can be achieved through various methods, including:
Direct Chlorination: This method involves the direct addition of chlorine gas to the parent compound under controlled conditions.
Substitution Reactions: Using reagents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to replace a hydroxyl group with a chlorine atom.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the formation of by-products.
Análisis De Reacciones Químicas
Types of Reactions
6-Chloro-3,7-dimethylocta-2,7-dien-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium hydroxide (NaOH) or ammonia (NH3).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Hydrogen gas (H2) with a catalyst
Substitution: Sodium hydroxide (NaOH), Ammonia (NH3)
Major Products Formed
Oxidation: Aldehydes, Carboxylic acids
Reduction: Alcohols, Alkanes
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
6-Chloro-3,7-dimethylocta-2,7-dien-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 6-Chloro-3,7-dimethylocta-2,7-dien-1-ol involves its interaction with specific molecular targets and pathways. The chlorine atom in the compound can participate in various biochemical reactions, potentially leading to the inhibition of microbial growth or the modulation of biological pathways. The exact molecular targets and pathways are still under investigation, but the compound’s unique structure suggests it may interact with enzymes or receptors in a specific manner.
Comparación Con Compuestos Similares
Similar Compounds
3,7-Dimethylocta-2,6-dien-1-ol: A non-chlorinated analog with similar structural features but lacking the chlorine atom.
Nerol: Another isomer of 3,7-dimethylocta-2,6-dien-1-ol, known for its pleasant fragrance and use in perfumery.
Geraniol: A stereoisomer of nerol, widely used in the fragrance industry.
Uniqueness
6-Chloro-3,7-dimethylocta-2,7-dien-1-ol is unique due to the presence of the chlorine atom, which imparts distinct chemical and biological properties. This chlorinated derivative may exhibit enhanced reactivity and different biological activities compared to its non-chlorinated counterparts.
Propiedades
Número CAS |
74514-18-4 |
|---|---|
Fórmula molecular |
C10H17ClO |
Peso molecular |
188.69 g/mol |
Nombre IUPAC |
6-chloro-3,7-dimethylocta-2,7-dien-1-ol |
InChI |
InChI=1S/C10H17ClO/c1-8(2)10(11)5-4-9(3)6-7-12/h6,10,12H,1,4-5,7H2,2-3H3 |
Clave InChI |
RTDZFTJCGOSRSD-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C(CCC(=CCO)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


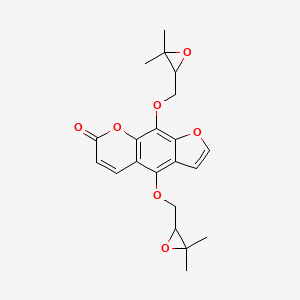
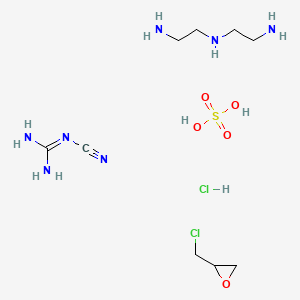

![2-[2-(Dimethylamino)ethyl]-4-methylphenyl (4-methoxyphenyl)phosphonate](/img/structure/B14452104.png)
